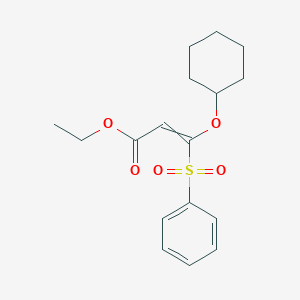
Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate is an organic compound that belongs to the class of sulfonyl esters. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of both sulfonyl and ester functional groups in the molecule makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate typically involves the reaction of ethyl acrylate with benzenesulfonyl chloride and cyclohexanol. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Temperature: 0-25°C
- Solvent: Dichloromethane or toluene
- Reaction time: 2-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)propan-2-ol.
Substitution: Various substituted esters or sulfonamides.
Applications De Recherche Scientifique
Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The ester group can undergo hydrolysis, releasing active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(benzenesulfonyl)prop-2-enoate
- Ethyl 3-(cyclohexyloxy)prop-2-enoate
- Ethyl 3-(benzenesulfonyl)-3-(methoxy)prop-2-enoate
Uniqueness
Ethyl 3-(benzenesulfonyl)-3-(cyclohexyloxy)prop-2-enoate is unique due to the presence of both benzenesulfonyl and cyclohexyloxy groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
875917-48-9 |
|---|---|
Formule moléculaire |
C17H22O5S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
ethyl 3-(benzenesulfonyl)-3-cyclohexyloxyprop-2-enoate |
InChI |
InChI=1S/C17H22O5S/c1-2-21-16(18)13-17(22-14-9-5-3-6-10-14)23(19,20)15-11-7-4-8-12-15/h4,7-8,11-14H,2-3,5-6,9-10H2,1H3 |
Clé InChI |
HYMKKEAFVGJINR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(OC1CCCCC1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


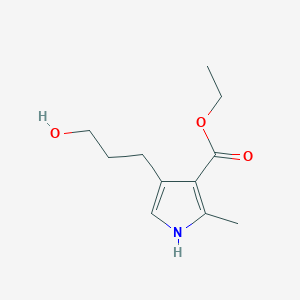
![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)
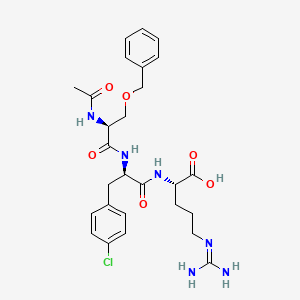
![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)
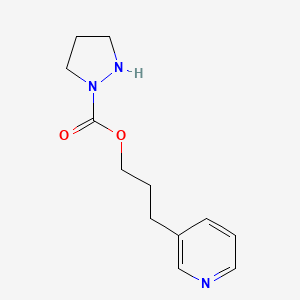


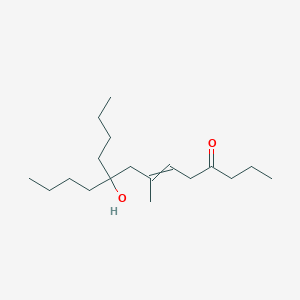
![N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B12594018.png)
